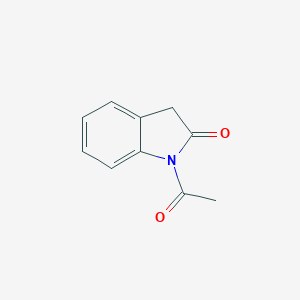

1-Acetylindolin-2-one

描述

Synthesis Analysis

1-Acetylindolin-2-one and its derivatives can be synthesized through various methods, including asymmetric Michael addition reactions. Notably, asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes and α,β-unsaturated aldehydes has been developed, affording 2-substituted indolin-3-one derivatives in high yields and good stereoselectivities (Liu et al., 2011). These methods provide a straightforward approach to accessing a variety of indole-related compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of 1-Acetylindolin-2-one derivatives has been extensively studied to understand their reactivity and interactions with biological targets. Computational and spectroscopic techniques, such as FT-IR, FT-Raman, and UV-visible spectroscopy, have been employed to investigate their geometrical structure, vibrational wavenumbers, and electronic properties (Shukla et al., 2014).

Chemical Reactions and Properties

1-Acetylindolin-2-one undergoes a variety of chemical reactions, showcasing its versatility in synthetic organic chemistry. For instance, its reaction with hydrogen chloride in acetic acid leads to the rearrangement of 1-acetylindoxyl oxime to 1-acetyl-2-chloro-3-iminoindoline hydrochloride (Velezheva & Ryabova, 1990). This highlights the compound's reactivity and potential for further chemical transformations.

科学研究应用

- Photolabile Protecting Group : It is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions (Michael, 2009).

- Chemical Reactions and Studies : 1-Acetylindoxyl oxime is utilized in studying the formation of 1-acetyl-2-chloro-3-iminoindoline hydrochloride and its reactions with N- and S-nucleophiles (Velezheva & Ryabova, 1990).

- Asymmetric Michael Addition : It allows easy transformation into 2-functionalized indoles, potentially contributing to the chemistry and pharmacology of indole-related compounds (Liu, Cheng, & Xu, 2011).

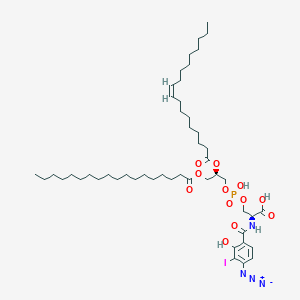

- Pharmacological Potential : Derivatives from beef heart plasmalogens have powerful antihypertensive activity and are extremely potent platelet-activating factors (Wykle, Malone, & Snyder, 1980).

- Synthesis of Chiral Indolin-3-ones : It facilitates the synthesis of chiral indolin-3-ones with two adjacent tertiary stereogenic centers (Chen, Wang, & Zhou, 2016).

- Domino Michael/Henry Reaction : Provides indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and excellent stereoselectivity (Mahajan et al., 2015).

- Manganese(III) Acetate Oxidation : The reaction with manganese(III) acetate results in the formation of specific compounds (Izumi, Kohei, & Murakami, 1993).

- Antimicrobial Activities : Certain derivatives possess various antimicrobial activities against different microorganisms (Zaher et al., 1986).

- Stereoselective Halogenation : Can be acetylated with chiral 2-(methanesulfonyloxy) propionyl chlorides to produce optically pure compounds (Ban et al., 1997).

- Bifunctional Thioureas Catalysis : Enantio-pure 2-substituted indolin-3-one derivatives are produced through asymmetric Michael addition (Yaozong et al., 2020).

- Structural Stability : The compound exhibits a planar moiety and is stabilized by non-classical C-HO hydrogen bonds (Yang, 2010).

- Conformational Analysis : It exists almost entirely in the endo conformation in benzene solution (Jones, Katritzky, & Shapiro, 1970).

- Three-Component Reaction : Efficiently synthesizes polysubstituted 1H-pyrido[3,2-b]indoles (Jiang, Wang, & Zhou, 2016).

- Synthesis of δ-Carbolines : Can be synthesized into 2-alkoxy-4-aryl-3-cyano-β-carbolines by heating with KOH (Velzheva, Nevskii, & Suvorov, 1985).

- Asymmetric Synthesis : Generates neighboring stereocenters in the asymmetric synthesis of 2,3′-connected bis-indolinones (Gajulapalli et al., 2017).

- Pharmacological Intermediate : Serves as an intermediate for various disubstituted methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

- Microwave-Mediated Processes : Microwave irradiation can significantly reduce the drying time for certain derivatives (Pinchukova et al., 2010).

- Racemization under Microwave Heating : Enhances racemization under specific conditions (Dressen et al., 2009).

- Solvent-Dependent Amide Bond Isomerization : (S)-indoline-2-carboxylic acid derivatives show a tendency toward specific isomerization, useful for designing various structures (Pollastrini et al., 2021).

属性

IUPAC Name |

1-acetyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLXCRLJQEJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314595 | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylindolin-2-one | |

CAS RN |

21905-78-2 | |

| Record name | 1-Acetyloxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)